molecular formula C7H4F3NO3 B1391510 6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid CAS No. 1214386-58-9

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Cat. No. B1391510
M. Wt: 207.11 g/mol
InChI Key: AYNXTVMVDZSZCE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, “(Difluoromethoxy)acetic acid”, has been reported. It has a molecular formula of C3H4F2O3 and a molecular weight of 126.059 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(Difluoromethoxy)acetic acid”, have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 197.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.8 mmHg at 25°C .

Scientific Research Applications

Application 1: Pulmonary Fibrosis Treatment

Results : The treatment with this compound inhibited the expression of proteins such as α-SMA, vimentin, and collagen I, and increased the expression of E-cadherin. It also significantly reduced Smad2/3 phosphorylation levels, improving lung function, reducing lung inflammation and fibrosis, and reducing collagen deposition .

Application 2: Insecticidal Activity

Results : The new compounds displayed promising insecticidal activity, suggesting that the difluoromethoxy group’s properties such as high electronegativity, excellent lipophilicity, and thermal/chemical stability contribute to the enhanced activity .

Application 3: Late-stage Difluoromethylation

Results : These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry, particularly in the precise site-selective installation of CF2H onto large biomolecules such as proteins .

Application 4: Boronic Acid Derivatives Synthesis

Results : The resulting boronic acid derivatives exhibit high reactivity and have been used to create complex molecules for pharmaceuticals and agrochemicals .

Application 5: Hydrogen Bond Donor Studies

Results : Studies have shown that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues, which is significant for drug design and development .

Application 6: Vapor-phase Reactions in Agrochemicals

Results : While specific data on the outcomes of these vapor-phase reactions are not detailed in the available resources, the expectation is that novel applications and improved synthesis methods for agrochemicals will be discovered .

Application 7: Anti-Fibrotic Therapeutics

Results : The treatment showed promising results, including the inhibition of proteins associated with fibrosis and a reduction in Smad2/3 phosphorylation levels, leading to improved lung function and reduced fibrosis .

Application 8: Hydrogen-Bond Donor in Drug Design

Results : The findings indicate that compounds with a CF2H group are better hydrogen-bond donors than their methylated analogues, which can be leveraged in the design of more effective drugs .

Application 9: Late-stage Difluoromethylation in Synthesis

Results : This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry, especially in the precise site-selective installation of CF2H onto large biomolecules like proteins .

Safety And Hazards

The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl Isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-3-1-2-4(14-7(9)10)11-5(3)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXTVMVDZSZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethoxy)-3-fluoropyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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